5-(Furan-2-ylmethyl)imidazolidine-2,4-dione
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Overview
Description
5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H8N2O3. It is known for its unique structure, which includes a furan ring attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of furan-2-carbaldehyde with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furylmethyl)-2,4-imidazolidinedione
- 5,5-Dimethyl-2,4-imidazolidinedione
- 5-Phenyl-2,4-imidazolidinedione
Uniqueness
5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione core. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications that similar compounds may not fulfill .
Properties
CAS No. |
4349-14-8 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H2,9,10,11,12) |
InChI Key |
QQJIYYYTWUDJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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